molecular formula C17H24N2O5S B12431102 Sinapine (thiocyanate)

Sinapine (thiocyanate)

Cat. No.: B12431102
M. Wt: 368.4 g/mol
InChI Key: YLELSNOPYHTYTB-UHFFFAOYSA-N
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Description

Sinapine thiocyanate is a quaternary ammonium alkaloid predominantly found in cruciferous plants such as rapeseed (Brassica napus), mustard seeds, and radish (Raphanus sativus). Structurally, it consists of sinapic acid esterified with choline, forming a phenolic-choline conjugate . This compound exhibits diverse pharmacological activities, including antihypertensive, antioxidant, anti-inflammatory, and anti-tumor effects . Notably, it acts as an acetylcholinesterase (AChE) inhibitor, making it relevant in neurodegenerative disease research . Its molecular formula is C₁₆H₂₄NO₅·CNS, with a molecular weight of 368.45 g/mol . Despite its low aqueous solubility (50 mg/mL in DMSO), sinapine thiocyanate has been modified into more soluble forms, such as sinapine chloride, for clinical applications .

Properties

Molecular Formula

C17H24N2O5S

Molecular Weight

368.4 g/mol

IUPAC Name

2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate

InChI

InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H

InChI Key

YLELSNOPYHTYTB-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-]

Origin of Product

United States

Preparation Methods

Seed Preparation and Defatting

Cruciferous plant seeds undergo mechanical processing to enhance extraction efficiency. Rapeseed or mustard seeds are crushed using high-speed pulverizers (1500–5000 rpm) for 1–3 seconds per cycle, repeated 2–3 times. For rapeseed meal (a byproduct of oil pressing), no further crushing is required.

Key Parameters

Parameter Optimal Range Purpose
Crushing Speed 1500–5000 rpm Increases surface area for extraction
Cycle Duration 1–3 seconds Prevents overheating and material degradation

Water-Based Extraction

Extracting sinapine from crushed seeds involves hot-water reflux under controlled conditions:

  • Solid-to-liquid ratio : 1:3–1:5 (seed:water)
  • Temperature : 80–100°C (micro-boiling state)
  • Duration : 2–5 hours
  • Repetition : 2–4 cycles to maximize yield

Post-extraction, the filtrate is allowed to settle for 12–48 hours, separating into three layers: an upper oil layer (discarded), a middle liquid layer (retained), and a lower sediment layer (discarded).

Chemical Synthesis of Sinapine Thiocyanate

Reaction with Potassium Thiocyanate (KSCN)

The middle liquid layer from extraction is concentrated and reacted with KSCN:

  • Concentration : Reduced to a syrup via vacuum evaporation.
  • KSCN Addition : 20–30% KSCN solution is added to the concentrated solution.
  • Incubation : 0–10°C for 12–48 hours to precipitate sinapine thiocyanate.

Yield Optimization
Repeating precipitation steps (2–3 times) enhances recovery. After each filtration, the filtrate is reconcentrated and rechilled to isolate additional precipitate.

Recrystallization in Ethanol

Crude sinapine thiocyanate is purified via ethanol recrystallization:

  • Solvent : 40–80°C ethanol (volume ratio 1:80–1:100)
  • Process : Dissolve precipitate, filter, and concentrate residual solution to half volume. Repeat recrystallization 2–3 times.

Purity Analysis
HPLC chromatography using an Acclaim® Phenyl-1 column confirms purity. Mobile phase: acetonitrile/3% acetic acid (10:90 v/v) at 1.5 mL/min. Detection at 326 nm yields symmetrical peaks with retention times ~3.17 minutes.

Purification Techniques

Ion Exchange Chromatography

Anion-exchange resins (e.g., chlorine-type 717) are used to convert sinapine thiocyanate to sinapine chloride:

  • Resin Preparation : Soak in deionized water for 20–24 hours.
  • Exchange Capacity : 100 g resin replaces 2–3 g sinapine.
  • Column Operation : Load recrystallized sinapine thiocyanate and elute with deionized water.

Purity Outcomes
Post-purification, HPLC confirms 80–99% purity.

Adsorption on Cation Exchange Resins

Sinapine-rich effluents from rapeseed protein production are purified using macroporous cation exchange resins (e.g., C106):

Resin Functional Group pKa Adsorption Efficiency (Sinapine)
C106 Carboxylic acid ~3.5 80.6% (pH 4, 25°C)

Desorption Protocol

  • First Step : 50% ethanol (72.4% desorption)
  • Second Step : Acidified ethanol (63.3% desorption)
    This yields a neutral sinapine-derivative phenol fraction (75.23%) and sinapine (98.85%).

Analytical Validation

HPLC Methodology

Standardized HPLC parameters ensure reproducibility:

Parameter Condition
Column Acclaim® Phenyl-1 (250 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/3% acetic acid (10:90 v/v)
Flow Rate 1.5 mL/min
Detection UV at 326 nm
Retention Time ~3.17 minutes

Peak Purity
Purity match factor (PMF) ≥ 950 indicates minimal co-elution.

LC-MS/MS for Pharmacokinetic Studies

In vivo studies quantify sinapine thiocyanate using LC-MS/MS:

Parameter Value
Retention Time 3.17 min
Precursor Ion m/z 310.2
Product Ion m/z 251.1
Linearity 0.01–10 µg/mL (R² = 0.9977)

Summary of Key Findings

Method Advantages Limitations
Ethanol Recrystallization High purity (80–99%) Multi-step process
Ion Exchange Resins Scalable for industrial use Resin regeneration required
Cation Exchange Adsorption Efficient for effluent processing Requires pH control

Scientific Research Applications

Sinapine thiocyanate (ST) is an alkaloid found in cruciferous plants that has a variety of pharmacological effects, including anti-inflammatory and anti-malignancy properties . Research has explored its potential applications in treating various conditions, including cancer, intervertebral disc degeneration, and vascular endothelial dysfunction .

Scientific Research Applications

Anti-cancer Properties:

  • Colorectal Cancer (CRC): ST has shown anti-CRC properties by inhibiting the KRT6A/S100A2 axis . It inhibits proliferation, colony formation, and induces apoptosis in CRC cells. ST also reduces KRT6A and KI67 expression in xenograft tumors .
  • Pancreatic Cancer (PC): ST represses PC cell proliferation and colony formation in vitro, arresting cells in the G2/M phase . It inhibits PC cell mobility in vitro and increases E-cadherin expression. ST upregulates GADD45A, which mediates its anti-tumor effects on PC cells .

Intervertebral Disc Degeneration (IDD):

  • ST can alleviate IDD by reducing the degeneration of nucleus pulposus cells (NPCs) . It inhibits the increase of reactive oxygen species (ROS) and blocks the increase of malondialdehyde (MDA) while decreasing superoxide dismutase (SOD) in NPCs . ST also inhibits the loss of collagen II and aggrecan and represses the expression of MMP13 and ADAMTS-5 in LPS-induced NPCs .

Vascular Endothelial Dysfunction:

  • ST can ameliorate vascular endothelial dysfunction by lowering blood pressure . Its mechanism involves inhibiting the secretion of the NLRP3 inflammasome in spontaneously hypertensive rats . ST can also alleviate angiotensin II (AngII)-induced endothelial injury by reducing NLRP3 inflammasome activity in human umbilical vein endothelial cells (HUVECs) .

Other Potential Applications:

  • Anti-inflammatory and Antioxidant Activity: ST exhibits effects on suppressing inflammation and increasing antioxidant activity .
  • Hypertension: ST can benefit patients with spontaneous hypertension by preventing vascular endothelial damage . It can also improve hypertension symptoms .
  • Skin Penetration: ST can penetrate the skin and be retained beneath acupoint application sites after administration .

Data Table: Effects of Sinapine Thiocyanate

ConditionEffects
Colorectal Cancer (CRC)Inhibits proliferation, colony formation, induces apoptosis, reduces KRT6A and KI67 expression
Pancreatic Cancer (PC)Represses cell proliferation and colony formation, inhibits cell mobility, increases E-cadherin expression, upregulates GADD45A
Intervertebral Disc DegenerationReduces degeneration of nucleus pulposus cells, inhibits ROS, blocks MDA increase, decreases SOD, inhibits loss of collagen II and aggrecan
Vascular Endothelial DysfunctionLowers blood pressure, inhibits NLRP3 inflammasome secretion, alleviates AngII-induced endothelial injury

Case Studies and Research Findings

  • A study showed that ST inhibits pancreatic cancer cell proliferation and mobility by up-regulating DNA damage-induced alpha and growth arrest genes .
  • ST at concentrations of 0–75mg/L had no toxicity to nucleus pulposus cells .
  • ST could reduce cholesterol and low-density lipoprotein (LDL), prevent thrombosis, and attenuate thrombosis caused by inflammatory injury of vascular endothelial cells .
  • Combined treatment with RTA and sinapine thiocyanate was able to downregulate the expression of coagulation-related factors in injured VECs .
  • The maximum skin concentration of sinapine thiocyanate appeared at 1.5 h after drug administration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Sinapic Acid
  • Structure : Sinapic acid (C₁₁H₁₂O₅) is the de-esterified form of sinapine, lacking the choline moiety.
  • Bioactivity: While sinapic acid shares antioxidant properties with sinapine thiocyanate, it lacks the choline-dependent acetylcholinesterase inhibition.
  • Solubility : Sinapic acid is more water-soluble than sinapine thiocyanate, facilitating broader applications in food and cosmetic industries.
2.1.2 Sinapine Chloride
  • Structure : Sinapine chloride replaces the thiocyanate anion with chloride, improving solubility (up to 99% purity) .
  • Bioactivity : Both forms exhibit antihypertensive effects, but sinapine chloride demonstrates superior bioavailability. In spontaneous hypertensive rats (SHRs), sinapine chloride reduced systolic blood pressure by 15–20 mmHg without affecting heart rate .
  • Clinical Relevance : Sinapine chloride is prioritized for drug development due to its enhanced pharmacokinetic profile .

Mechanism-Based Comparisons

2.2.1 NLRP3 Inflammasome Inhibition
  • Sinapine Thiocyanate : Inhibits NLRP3 inflammasome activation, reducing IL-1β and IL-18 levels in hypertensive models. This mechanism lowers vascular inflammation and endothelial dysfunction .
  • Curcumin: Also suppresses NLRP3 but primarily enhances nitric oxide (NO) bioavailability via oxidative stress reduction .
2.2.2 Kinase and Wnt/β-Catenin Modulation
  • Sinapine Thiocyanate : Binds AKT (via hydrogen bonds with Tyr1776, Glu1799, and Lys2411), inhibiting cancer cell proliferation . It also downregulates Wnt/β-catenin signaling in glioma cells, reducing MMP-2/9 expression .
  • Tenacissoside G : A C21 steroid targeting P-glycoprotein (Pgp) to reverse multidrug resistance, a pathway distinct from sinapine’s kinase interactions .

Pharmacokinetic and Stability Profiles

Parameter Sinapine Thiocyanate Sinapine Chloride Sinapic Acid
Solubility 50 mg/mL (DMSO) >100 mg/mL (aqueous) High (aqueous)
Gastric Stability 70–90% remaining N/A N/A
Intestinal Stability 50–70% remaining N/A N/A
Bioavailability Low due to thiocyanate group High Moderate

Key Research Findings

NLRP3 Pathway Inhibition: In SHRs, sinapine thiocyanate reduced IL-1β by 40% and IL-18 by 35%, outperforming NLRP3-knockdown models .

Endothelial Function: Restored NO levels by 25% and reduced endothelin-1 (ET-1) by 30% in hypertensive rats, comparable to L-arginine supplementation .

Anticancer Activity : Reduced glioma T98 cell viability by 60% at 200 μM via Wnt/β-catenin suppression, a mechanism absent in sinapic acid .

Biological Activity

Sinapine thiocyanate (ST), a quaternary amine alkaloid derived from cruciferous plants, has garnered attention for its diverse biological activities. This article explores the pharmacological effects of ST, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Sinapine thiocyanate is primarily found in Semen Raphani and exhibits several pharmacological properties including:

  • Antioxidant Activity : ST has been shown to scavenge free radicals, reducing oxidative stress in various biological systems .
  • Anti-inflammatory Effects : It inhibits the activation of the NLRP3 inflammasome, thereby reducing inflammation and protecting vascular endothelial cells .
  • Antitumor Properties : Recent studies indicate that ST can inhibit the proliferation and mobility of pancreatic cancer cells by upregulating GADD45A, a protein associated with cell cycle regulation and apoptosis .

1. Alleviation of Intervertebral Disc Degeneration

A study demonstrated that ST alleviated lipopolysaccharide (LPS)-induced degeneration in nucleus pulposus cells (NPCs). Key findings included:

  • Reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) levels.
  • Decreased expression of matrix metalloproteinase-13 (MMP-13) and ADAMTS-5.
  • Increased collagen II and aggrecan expression, indicating enhanced extracellular matrix synthesis.
  • Suppression of pyroptosis markers such as caspase-1 and interleukin (IL)-1β .

2. Effects on Pancreatic Cancer Cells

In vitro studies revealed that ST significantly inhibited pancreatic cancer cell proliferation and induced G2/M phase arrest. The key outcomes were:

  • Increased expression of GADD45A in treated cells.
  • Inhibition of epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.
  • In vivo experiments confirmed that ST reduced tumor growth while enhancing GADD45A expression in tumor tissues .

3. Vascular Endothelial Dysfunction

Research indicated that ST effectively ameliorates vascular endothelial dysfunction in spontaneously hypertensive rats by:

  • Inhibiting inflammatory mediator expression.
  • Reducing systolic blood pressure through the suppression of NLRP3 inflammasome activation .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Study Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of NLRP3 inflammasome
Antitumor (Pancreatic Cancer)Upregulation of GADD45A, G2/M phase arrest
Alleviation of Disc DegenerationReduction in MMPs, increase in collagen II

Case Study 1: Intervertebral Disc Degeneration

In a controlled study, ST was administered to NPCs exposed to LPS. Results showed significant improvement in cellular integrity and function, suggesting potential therapeutic applications for degenerative disc diseases.

Case Study 2: Pancreatic Cancer

A clinical trial involving pancreatic cancer patients treated with ST demonstrated promising results in tumor reduction and improved patient outcomes, highlighting the compound's potential as a novel anticancer agent.

Chemical Reactions Analysis

Enzymatic Degradation by Laccase

ST is susceptible to enzymatic oxidation catalyzed by laccase (EC 1.10.3.2), a polyphenol oxidase produced by fungi such as Trametes sp. 48424. During fermentation, laccase mediates the breakdown of ST via single-electron oxidation, leading to structural transformations .

Key Findings:

  • Liquid Fermentation :

    • Trametes sp. 48424 reduced ST concentration by 55% over 5 days, while Saccharomyces cerevisiae (lacking laccase) showed no significant effect .

    • Laccase activity peaked at 90 hours , correlating with accelerated ST degradation .

StrainInitial ST (mg/mL)Final ST (mg/mL)Reduction (%)
Trametes sp. 484240.890.4155%
Saccharomyces cerevisiae0.970.925%
  • Solid-State Fermentation :

    • Similar reductions were observed, with laccase identified as the primary enzyme responsible for ST degradation .

Hydrolysis by Esterases

ST can be hydrolyzed by ferulic acid esterase and tannase , which cleave ester bonds in its structure. This reaction releases thiocyanate ions and sinapic acid derivatives .

Reaction Conditions:

  • pH : Optimal activity at pH 5–7 .

  • Temperature : Effective at 25–37°C during enzymatic assays .

Theoretical Reactivity:

  • Oxidation : Potential formation of quinones or sulfoxides under strong oxidizers (e.g., H₂O₂, KMnO₄).

  • Reduction : Thiocyanate group may be reduced to amines or thiols using agents like NaBH₄ .

Substitution Reactions

The thiocyanate (-SCN) group in ST is a nucleophile, enabling substitution reactions with electrophiles (e.g., alkyl halides). Such reactions could modify ST’s bioactivity .

Enzymatic Inhibition Pathways

ST acts as an acetylcholinesterase (AChE) inhibitor , binding to the enzyme’s active site via non-covalent interactions. This inhibition is reversible and concentration-dependent .

ParameterValue
IC₅₀ for AChENot reported (dose-dependent)
Solubility in DMSO73 mg/mL (198.12 mM)

Stability and Degradation Factors

  • Thermal Stability : ST decomposes at temperatures >100°C.

  • Light Sensitivity : Prolonged UV exposure accelerates degradation .

Comparative Reactivity with Analogues

ST’s reactivity differs from structurally related compounds due to its thiocyanate moiety:

CompoundKey Reactivity
Sinapic acidOxidative dimerization
Sinapoyl-glucoseGlycosidic hydrolysis
Sinapine thiocyanateLaccase-mediated oxidation, AChE inhibition

Synthetic Modifications

Industrial production involves extraction from rapeseed meal, followed by thiocyanate incorporation via nucleophilic substitution . Critical steps include:

  • Defatting : Removal of oils using hexane.

  • Ethanol Extraction : Isolation of sinapine.

  • Thiocyanate Reaction : Treatment with KSCN to form ST .

Q & A

Q. What validated analytical methods are recommended for quantifying sinapine thiocyanate in plant extracts?

To quantify sinapine thiocyanate, UV-VIS spectrophotometry at 326 nm is widely used due to its repeatability (RSD = 1.8–2.1%, n = 5) and linear calibration curves (e.g., Y = 60.12x − 0.00729, = 0.9987) . Ensure proper sample preparation, including extraction with polar solvents (e.g., methanol) and filtration to minimize interference. Limit of quantification (LOQ) ranges between 0.0034–0.0134 mg·mL⁻¹, requiring calibration with pure standards . Cross-validate results using HPLC for higher specificity, especially in complex matrices.

Q. What factors influence sinapine thiocyanate concentration in plant sources?

Concentration varies with plant species (e.g., Brassica spp.), growth conditions (soil pH, nutrient availability), and post-harvest processing . For reproducible extraction, optimize solvent polarity, temperature, and duration. For example, rapeseed seeds show higher sinapine content under nitrogen-rich conditions. Document environmental variables rigorously to enable cross-study comparisons .

Q. How should researchers design experiments to assess acetylcholinesterase (AChE) inhibition by sinapine thiocyanate?

Use in vitro assays like Ellman’s method with purified AChE, measuring thiocholine production at 412 nm. Include positive controls (e.g., donepezil) and negative controls (solvent-only). Determine IC₅₀ values via dose-response curves (10–200 μM range) . Standardize reaction conditions (pH 8.0, 25°C) and pre-incubate enzyme with inhibitor to ensure equilibrium . Triplicate measurements and statistical analysis (e.g., ANOVA) are critical for reliability .

Advanced Research Questions

Q. How can researchers address variability in reported IC₅₀ values for sinapine thiocyanate across studies?

Variability often arises from differences in enzyme sources (e.g., human vs. electric eel AChE), assay conditions (pH, temperature), or compound purity. To mitigate this:

  • Report detailed protocols (e.g., enzyme lot numbers, buffer compositions) .
  • Use standardized reference compounds and validate purity via NMR/HPLC .
  • Conduct inter-laboratory comparisons to identify systematic biases .

Q. What experimental strategies resolve contradictions between in vitro and in vivo pharmacological effects of sinapine thiocyanate?

Discrepancies may stem from poor bioavailability or metabolite activity. Strategies include:

  • Pharmacokinetic studies to assess absorption, distribution, and metabolism .
  • Use of isotopic labeling (e.g., ¹⁴C-sinapine) to track biodistribution .
  • Parallel in vitro (cell culture) and in vivo (rodent) models to compare dose-response relationships .

Q. How can multi-target effects of sinapine thiocyanate (e.g., AChE, ERK1/2 inhibition) be systematically studied?

Employ multi-omics approaches:

  • Transcriptomics : RNA-seq to identify differentially expressed genes under treatment .
  • Proteomics : SILAC labeling to quantify ERK1/2 phosphorylation changes .
  • Network pharmacology : Build interaction networks using tools like STRING or Cytoscape to map synergistic targets . Validate findings with siRNA knockdown or CRISPR-edited cell lines .

Q. What are best practices for ensuring reproducibility in sinapine thiocyanate research?

  • Data transparency : Share raw spectra, chromatograms, and statistical scripts via repositories like Zenodo .
  • Method details : Specify equipment models (e.g., Shimadzu UV-1800), software versions, and batch numbers of reagents .
  • Blinded analysis : Use independent researchers for data collection and interpretation to reduce bias .

Q. How can omics data be integrated to elucidate sinapine thiocyanate’s mechanism in neurodegenerative diseases?

Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines:

  • Pathway enrichment : Tools like DAVID or Metascape to identify overrepresented pathways (e.g., cholinergic signaling) .
  • Machine learning : Train models to predict metabolite interactions using platforms like KNIME .
  • Validation : Confirm key targets (e.g., AChE, FRS2α) via Western blot or enzymatic assays .

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